N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide
Description
This compound features a 1,3-oxazinan-2-yl core substituted with a 4-methoxybenzenesulfonyl group and an ethanediamide moiety.
Properties
IUPAC Name |
N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6S/c1-3-9-18-16(21)17(22)19-12-15-20(10-4-11-26-15)27(23,24)14-7-5-13(25-2)6-8-14/h3,5-8,15H,1,4,9-12H2,2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADSVKDNMMGNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-aminoethanol to form the oxazinan ring. This intermediate is then reacted with N-(prop-2-en-1-yl)ethanediamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group results in a sulfide derivative .
Scientific Research Applications
N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs and their differences:
Impact of Substituents on Physicochemical Properties
- Sulfonyl Group: 4-Methoxyphenyl (Target): Electron-donating methoxy group increases solubility in polar solvents compared to electron-withdrawing groups like 4-fluoro .
- N-Substituents :
Analytical Characterization
- Spectroscopy : 1D/2D NMR and IR confirm structural integrity (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
- Crystallography : Programs like SHELXL and ORTEP enable precise determination of molecular geometry and stereochemistry .
Research Findings and Implications
- Biological Relevance: Sulfonamides are known for diverse bioactivities (e.g., enzyme inhibition, antimicrobial effects). The 4-methoxy group in the target compound may enhance binding to hydrophobic enzyme pockets compared to halogenated analogs .
- Structure-Activity Relationships (SAR) :
- Electron-donating groups on the sulfonyl moiety improve solubility but may reduce metabolic stability.
- Unsaturated N-substituents (e.g., prop-2-en-1-yl) offer synthetic versatility for derivatization.
Biological Activity
N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide is a complex organic compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanism of action, cytotoxic effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 477.5 g/mol. The compound features an oxazinan ring, a methoxybenzenesulfonyl group, and an alkenyl substituent, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O7S |
| Molecular Weight | 477.5 g/mol |
| CAS Number | 872880-84-7 |
The mechanism of action for this compound involves its interaction with tubulin, a key protein in cell division. The compound is hypothesized to inhibit tubulin polymerization, leading to cell cycle arrest, particularly at the G2/M phase. This inhibition is critical for its antiproliferative effects against cancer cells.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound exhibits significant antiproliferative activity against various human cancer cell lines. For instance:
- A2780 (Ovarian carcinoma) : IC50 values indicate moderate to high cytotoxicity.
- MCF-7 (Breast cancer) : Similar trends in cytotoxicity were observed.
In studies involving other oxazinan derivatives, compounds with similar structural features have shown IC50 values ranging from 4.47 to 52.8 μM against resistant cancer cell lines .
Flow Cytometry Analysis
Flow cytometric analysis revealed that treatment with this compound leads to G2/M phase arrest in treated cancer cells. This indicates that the compound effectively disrupts normal cell cycle progression, a hallmark of effective anticancer agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through its SAR:
- Oxazinan Ring : Essential for interaction with tubulin.
- Methoxy Group : Enhances solubility and potential receptor binding.
- Alkenyl Chain : May influence the binding affinity and selectivity towards tubulin.
Case Studies
Recent studies have synthesized various analogs of this compound to evaluate their biological activities:
- Analog A : Exhibited enhanced cytotoxicity compared to the parent compound, suggesting modifications in the methoxy group can significantly alter efficacy.
- Analog B : Demonstrated reduced activity, indicating that structural integrity of the oxazinan ring is crucial for maintaining biological function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
